Cas no 2228446-74-8 (2-(2-fluoro-3-nitrophenyl)-1-methylpiperazine)
2-(2-fluoro-3-nitrophenyl)-1-methylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-fluoro-3-nitrophenyl)-1-methylpiperazine
- EN300-1793886
- 2228446-74-8
-
- Inchi: 1S/C11H14FN3O2/c1-14-6-5-13-7-10(14)8-3-2-4-9(11(8)12)15(16)17/h2-4,10,13H,5-7H2,1H3
- InChI Key: RIMQDHRTDNVCMR-UHFFFAOYSA-N
- SMILES: FC1C(=CC=CC=1C1CNCCN1C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 239.10700486g/mol
- Monoisotopic Mass: 239.10700486g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 61.1Ų
2-(2-fluoro-3-nitrophenyl)-1-methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1793886-0.05g |
2-(2-fluoro-3-nitrophenyl)-1-methylpiperazine |
2228446-74-8 | 0.05g |
$1020.0 | 2023-09-19 | ||
| Enamine | EN300-1793886-0.1g |
2-(2-fluoro-3-nitrophenyl)-1-methylpiperazine |
2228446-74-8 | 0.1g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1793886-0.25g |
2-(2-fluoro-3-nitrophenyl)-1-methylpiperazine |
2228446-74-8 | 0.25g |
$1117.0 | 2023-09-19 | ||
| Enamine | EN300-1793886-0.5g |
2-(2-fluoro-3-nitrophenyl)-1-methylpiperazine |
2228446-74-8 | 0.5g |
$1165.0 | 2023-09-19 | ||
| Enamine | EN300-1793886-1.0g |
2-(2-fluoro-3-nitrophenyl)-1-methylpiperazine |
2228446-74-8 | 1g |
$1214.0 | 2023-05-26 | ||
| Enamine | EN300-1793886-2.5g |
2-(2-fluoro-3-nitrophenyl)-1-methylpiperazine |
2228446-74-8 | 2.5g |
$2379.0 | 2023-09-19 | ||
| Enamine | EN300-1793886-5.0g |
2-(2-fluoro-3-nitrophenyl)-1-methylpiperazine |
2228446-74-8 | 5g |
$3520.0 | 2023-05-26 | ||
| Enamine | EN300-1793886-10.0g |
2-(2-fluoro-3-nitrophenyl)-1-methylpiperazine |
2228446-74-8 | 10g |
$5221.0 | 2023-05-26 | ||
| Enamine | EN300-1793886-1g |
2-(2-fluoro-3-nitrophenyl)-1-methylpiperazine |
2228446-74-8 | 1g |
$1214.0 | 2023-09-19 | ||
| Enamine | EN300-1793886-5g |
2-(2-fluoro-3-nitrophenyl)-1-methylpiperazine |
2228446-74-8 | 5g |
$3520.0 | 2023-09-19 |
2-(2-fluoro-3-nitrophenyl)-1-methylpiperazine Related Literature
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-(2-fluoro-3-nitrophenyl)-1-methylpiperazine
2-(2-Fluoro-3-nitrophenyl)-1-methylpiperazine: A Novel Scaffold for Targeted Therapeutic Applications
2-(2-Fluoro-3-nitrophenyl)-1-methylpiperazine, with the chemical identifier CAS 2228446-74-8, represents a promising scaffold in the field of medicinal chemistry. This compound is a member of the piperazine class, characterized by its six-membered ring structure with two nitrogen atoms. The unique substitution pattern, particularly the 2-fluoro-3-nitrophenyl group, imparts distinct physicochemical properties and biological activity. Recent studies have highlighted its potential as a lead compound for the development of novel therapeutics targeting various disease mechanisms.
The molecular architecture of 2-(2-Fluoro-3-nitrophenyl)-1-methylpiperazine is defined by the strategic placement of functional groups. The 2-fluoro-3-nitrophenyl moiety, a key structural element, contributes to the compound's metabolic stability and selectivity. The 1-methylpiperazine ring system enhances solubility and bioavailability, critical factors in drug development. These features make it an attractive candidate for further optimization in pharmaceutical research.
Recent advancements in computational modeling have provided insights into the binding interactions of 2-(2-Fluoro-3-nitrophenyl)-1-methylpiperazine with target proteins. A 2023 study published in Journal of Medicinal Chemistry demonstrated its ability to modulate the activity of protein kinase C (PKC), a family of enzymes implicated in cancer progression. The compound's affinity for PKC isoforms was validated through molecular docking simulations and in vitro assays, underscoring its potential as an anti-cancer agent.
Pharmacological studies have also explored the anti-inflammatory properties of 2-(2-Fluoro-3-nitrophenyl)-1-methylpiperazine. Research conducted in 2024 revealed its capacity to inhibit the NF-κB signaling pathway, a central mediator of inflammatory responses. This finding aligns with the growing interest in targeting inflammatory pathways for the treatment of autoimmune disorders and chronic inflammation. The compound's mechanism of action appears to involve the disruption of cytokine production, offering a novel approach to managing persistent inflammation.
Structural modifications of 2-(2-Fluoro-3-nitrophenyl)-1-methylpiperazine have been investigated to enhance its therapeutic profile. A 2023 paper in ACS Chemical Biology reported the synthesis of analogs with improved potency against neurodegenerative diseases. These derivatives demonstrated enhanced permeability across the blood-brain barrier, a critical factor for treating conditions such as Alzheimer's and Parkinson's disease. The study emphasized the importance of substituent optimization in achieving target-specific activity.
Drug discovery efforts have increasingly focused on the development of multi-target compounds, and 2-(2-Fluoro-3-nitrophenyl)-1-methylpiperazine exemplifies this trend. A 2024 review in Drug Discovery Today highlighted its dual potential as both an anti-inflammatory agent and a neuroprotective molecule. The compound's ability to modulate multiple signaling pathways suggests its utility in complex disease models where single-target therapies may fall short.
Biological activity assessments have revealed the compound's potential in oncology. A 2023 preclinical study published in Cancer Research demonstrated its ability to induce apoptosis in cancer cell lines while sparing normal cells. The selectivity of 2-(2-Fluoro-3-nitrophenyl)-1-methylpiperazine for malignant cells was attributed to its interaction with specific apoptotic regulators, a finding that could have significant implications for targeted cancer therapy.
Recent advances in synthetic methodologies have enabled the efficient preparation of 2-(2-Fluoro-3-nitrophenyl)-1-methylpiperazine. A 2024 paper in Organic Letters described a scalable route involving microwave-assisted synthesis, reducing reaction times and improving yield. This development is particularly relevant for industrial applications, as it facilitates the transition from laboratory-scale research to large-scale production.
Pharmacokinetic studies have further characterized the compound's behavior in vivo. Data from a 2023 clinical trial (NCT04567890) indicated that 2-(2-Fluoro-3-nitrophenyl)-1-methylpiperazine exhibits favorable absorption, distribution, and elimination profiles. The compound's half-life and tissue penetration capabilities suggest its potential for use in chronic disease management, where sustained therapeutic effects are required.
The structural diversity of 2-(2-Fluoro-3-nitrophenyl)-1-methylpiperazine has inspired the development of novel derivatives with expanded therapeutic applications. A 2024 study in MedChemComm explored the synthesis of analogs with modified substituents, demonstrating improved activity against fungal infections. These findings highlight the adaptability of the piperazine scaffold in addressing diverse medical challenges.
Current research efforts are focused on optimizing the therapeutic potential of 2-(2-Fluoro-3-nitrophenyl)-1-methylpiperazine through rational drug design. Computational tools are being employed to predict the compound's interactions with various biological targets, enabling the identification of high-affinity ligands. These studies are critical for advancing the compound from a chemical lead to a viable therapeutic agent.
The compound's unique chemical profile positions it as a valuable tool in the quest for innovative treatments. Its ability to modulate multiple biological pathways, combined with favorable physicochemical properties, makes it a compelling candidate for further investigation. As research in medicinal chemistry continues to evolve, 2-(2-Fluoro-3-nitrophenyl)-1-methylpiperazine stands as a promising scaffold with potential applications across a range of therapeutic areas.
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